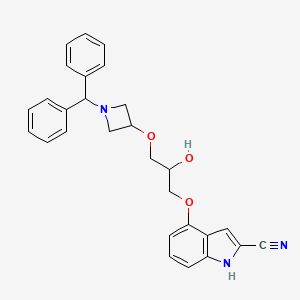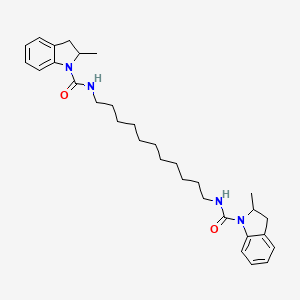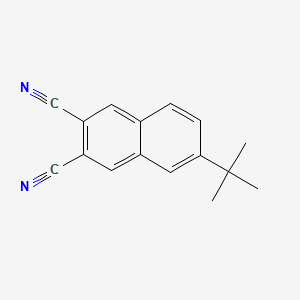
4-(3-(1-Diphenylmethylazetidine-3-oxy)-2-hydroxypropoxy)-1H-indole-2-carbonitrile
Overview
Description
BDF-9148 is a sodium channel modulator known for its positive inotropic effects, which means it increases the force of contraction of the heart muscle. This compound is structurally related to DPI 201-106, another sodium channel modulator, but with a different moiety that enhances its unique properties .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions: BDF-9148 primarily undergoes reactions that involve sodium channels. It does not significantly alter the electrical activity of β-cells, indicating that its primary target is sodium channels .
Common Reagents and Conditions: The compound is often studied in the presence of other sodium channel modulators like veratridine and tetrodotoxin to understand its effects on sodium channel activity .
Major Products Formed: The major products formed from reactions involving BDF-9148 are typically related to its interaction with sodium channels, leading to increased sodium influx and subsequent physiological effects .
Scientific Research Applications
BDF-9148 has been extensively studied for its positive inotropic effects, making it a potential candidate for the treatment of heart failure. It increases the force of contraction in myocardium from different species, including humans, by enhancing sodium influx . This compound has also been investigated for its effects on myocardial energetics and hemodynamics in immature rabbit hearts .
Mechanism of Action
BDF-9148 exerts its effects by modulating sodium channels, leading to an increase in the open probability of these channels. This results in enhanced sodium influx, which subsequently increases the force of contraction of the heart muscle . The compound does not significantly affect the adenylate-cyclase pathway, indicating a cAMP-independent mode of action .
Comparison with Similar Compounds
Similar Compounds:
- DPI 201-106
- BDF 9198
Uniqueness: BDF-9148 is unique in its ability to increase the force of contraction without significantly affecting the heart rate, unlike DPI 201-106, which has a more pronounced negative chronotropic effect . Additionally, BDF-9148 has been shown to have a higher effectiveness in certain cardiac preparations compared to DPI 201-106 .
Properties
CAS No. |
120838-62-2 |
|---|---|
Molecular Formula |
C28H27N3O3 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
4-[3-(1-benzhydrylazetidin-3-yl)oxy-2-hydroxypropoxy]-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C28H27N3O3/c29-15-22-14-25-26(30-22)12-7-13-27(25)34-19-23(32)18-33-24-16-31(17-24)28(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-14,23-24,28,30,32H,16-19H2 |
InChI Key |
KQQFGABYYXEKDM-UHFFFAOYSA-N |
SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OCC(COC4=CC=CC5=C4C=C(N5)C#N)O |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OCC(COC4=CC=CC5=C4C=C(N5)C#N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(3-((1-(diphenylmethyl)-3-azetidinyl)oxy)-2-hydroxypropoxy)-1H-indole-2-carbonitrile monohydrate 4-(3-(1-diphenylmethylazetidine-3-oxy)-2-hydroxypropoxy)-1H-indole-2-carbonitrile BDF 9148 BDF 9196 BDF-9148 BDF-9196 BDF9196 LY 341311 LY 366634 LY-341311 LY341311 LY366634 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(2-aminopyrimidin-4-yl)oxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B1667765.png)



![3-[1-acetyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B1667772.png)









